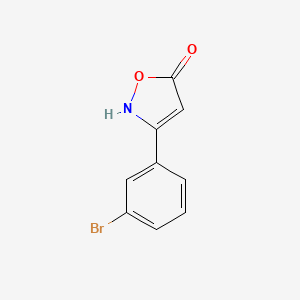

3-(3-Bromophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

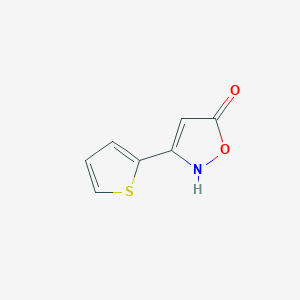

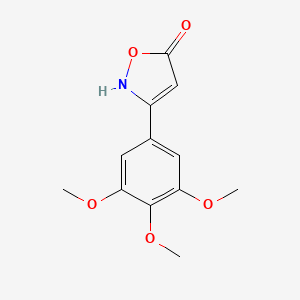

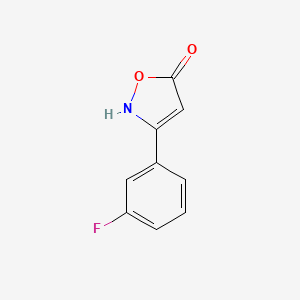

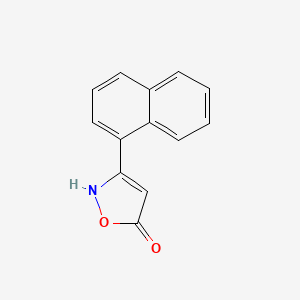

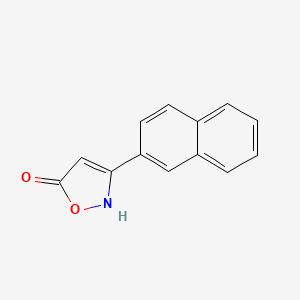

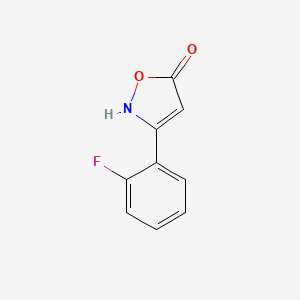

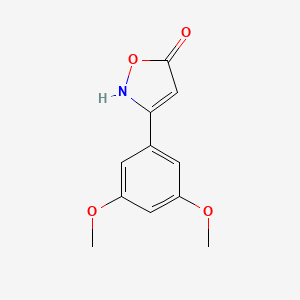

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include the compound’s appearance and any notable physical characteristics .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including reactants, products, and conditions. The mechanisms of these reactions may also be included .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and any notable chemical behaviors .Scientific Research Applications

Synthetic Methods and Chemical Properties

- A study focused on the synthesis of new oxazolones, including compounds structurally related to "3-(3-Bromophenyl)-1,2-oxazol-5-ol," highlighting their potential pharmacological applications. These compounds were evaluated for cytotoxicity and antimicrobial activity, demonstrating the versatility of oxazolone derivatives in drug development (Rosca, 2020).

- Research on the ring oxidation of 2H-oxazole to 2-oxazolone explored the metabolic pathways of similar compounds, suggesting their potential in studying drug metabolism and detoxification processes (Arora et al., 2012).

Antimicrobial and Antifungal Activities

- Novel 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones were synthesized and assessed for their analgesic activity and toxicity. This study highlights the potential of oxazolone derivatives in developing new analgesics with minimal side effects (Bărbuceanu et al., 2020).

- Another study synthesized and evaluated 1,2,3-triazole derivatives for their antimicrobial activities, indicating the broad utility of bromophenyl-substituted compounds in combating microbial infections (Zhao et al., 2012).

Antioxidant and Anticancer Potential

- Bromophenols isolated from the marine red alga Rhodomela confervoides exhibited significant antioxidant activities, stronger than conventional antioxidants. This research underscores the potential of bromophenyl compounds in food preservation and as dietary supplements to combat oxidative stress (Li et al., 2011).

- A novel bromophenol derivative showed promising anticancer activities against human lung cancer cell lines by inducing cell cycle arrest and apoptosis via ROS-mediated pathways. This study illustrates the therapeutic potential of bromophenyl derivatives in cancer treatment (Guo et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds involved in sm cross-coupling reactions can influence carbon–carbon bond formation , which is a fundamental process in organic chemistry and biochemistry.

Pharmacokinetics

A related compound, 1- (3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . After oral administration, the maximum concentration was reached within 1 hour . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

The compound’s potential involvement in sm cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds , which are crucial in the synthesis of various organic compounds.

Safety and Hazards

properties

IUPAC Name |

3-(3-bromophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMHJWVBGICUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)